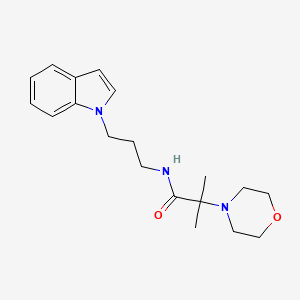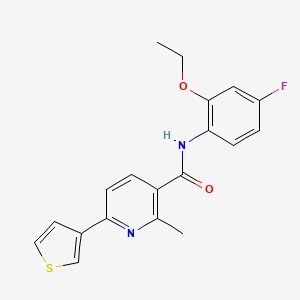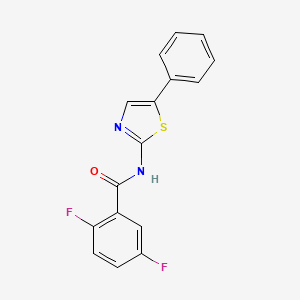
N-(3-indol-1-ylpropyl)-2-methyl-2-morpholin-4-ylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-indol-1-ylpropyl)-2-methyl-2-morpholin-4-ylpropanamide, also known as LY-404039, is a selective antagonist of the metabotropic glutamate receptor 2/3 (mGluR2/3). It was first synthesized by Eli Lilly and Company in the late 1990s and has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mecanismo De Acción
N-(3-indol-1-ylpropyl)-2-methyl-2-morpholin-4-ylpropanamide acts as a selective antagonist of mGluR2/3, which are G protein-coupled receptors that modulate glutamate neurotransmission in the brain. By blocking the activity of these receptors, N-(3-indol-1-ylpropyl)-2-methyl-2-morpholin-4-ylpropanamide reduces the release of glutamate and other excitatory neurotransmitters, leading to a decrease in neuronal activity and an overall calming effect on the brain.
Biochemical and Physiological Effects:
N-(3-indol-1-ylpropyl)-2-methyl-2-morpholin-4-ylpropanamide has been shown to have a range of biochemical and physiological effects in animal models, including reducing glutamate release, increasing GABA release, and modulating dopamine and serotonin neurotransmission. These effects are thought to underlie its therapeutic potential in various neurological and psychiatric disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-indol-1-ylpropyl)-2-methyl-2-morpholin-4-ylpropanamide has several advantages for use in lab experiments, including its high potency and selectivity for mGluR2/3, as well as its ability to cross the blood-brain barrier. However, its use is limited by its relatively short half-life and the need for specialized equipment and expertise to perform the necessary assays.
Direcciones Futuras
There are several potential future directions for research on N-(3-indol-1-ylpropyl)-2-methyl-2-morpholin-4-ylpropanamide, including further studies on its therapeutic potential in various neurological and psychiatric disorders, as well as investigations into its mechanism of action and potential side effects. Additionally, new analogs of N-(3-indol-1-ylpropyl)-2-methyl-2-morpholin-4-ylpropanamide could be developed with improved potency, selectivity, and pharmacokinetic properties, further expanding its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of N-(3-indol-1-ylpropyl)-2-methyl-2-morpholin-4-ylpropanamide involves several steps, including the reaction of indole-3-propionic acid with ethyl chloroformate to form the corresponding ethyl ester, followed by the reaction with 2-methyl-2-(4-morpholinyl)propanol to yield the final product. The synthesis has been optimized to achieve high yields and purity, making it a reliable method for producing N-(3-indol-1-ylpropyl)-2-methyl-2-morpholin-4-ylpropanamide in large quantities.
Aplicaciones Científicas De Investigación
N-(3-indol-1-ylpropyl)-2-methyl-2-morpholin-4-ylpropanamide has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders, including anxiety, depression, schizophrenia, and drug addiction. It has been shown to reduce anxiety-like behavior and improve cognitive function in animal models of these disorders, making it a promising candidate for further clinical development.
Propiedades
IUPAC Name |
N-(3-indol-1-ylpropyl)-2-methyl-2-morpholin-4-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O2/c1-19(2,22-12-14-24-15-13-22)18(23)20-9-5-10-21-11-8-16-6-3-4-7-17(16)21/h3-4,6-8,11H,5,9-10,12-15H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEMKCJKBWGXDGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCCCN1C=CC2=CC=CC=C21)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-indol-1-ylpropyl)-2-methyl-2-morpholin-4-ylpropanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-methylpropyl)-2-[[5-(piperidin-1-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide](/img/structure/B7682921.png)
![N-[(2,4-dimethyl-1,3-thiazol-5-yl)sulfonyl]-3-ethoxybenzamide](/img/structure/B7682925.png)

![[4-[(4-fluorophenyl)methoxy]piperidin-1-yl]-(2-sulfanylidene-1H-pyridin-3-yl)methanone](/img/structure/B7682933.png)
![2-N-[6-(3,5-dimethylpyrazol-1-yl)pyridin-3-yl]-1-methylpyrrole-2,4-dicarboxamide](/img/structure/B7682934.png)

![N-[(4-cyclopropyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]-2-(4-fluorophenoxy)-2-methylpropanamide](/img/structure/B7682956.png)
![1-[4-[(2-Propan-2-yl-1,3-thiazol-4-yl)methylamino]cyclohexyl]pyrrolidine-2,5-dione](/img/structure/B7682959.png)
![2-[[(5-Thiophen-2-yl-1,3-oxazole-4-carbonyl)amino]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7682966.png)
![methyl 1-[1-(3,4-dihydro-2H-pyran-6-carbonyl)piperidin-4-yl]pyrrole-2-carboxylate](/img/structure/B7682978.png)
![N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-2,5,6-trimethyl-3-oxopyridazine-4-carboxamide](/img/structure/B7682982.png)

![1-[3-(1,3-Dioxolan-2-ylmethoxy)thiophen-2-yl]ethanone](/img/structure/B7682995.png)